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Compound of Interest

Compound Name: 1,4-Thiazepan-5-one

Cat. No.: B1267140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The seven-membered heterocyclic scaffolds, such as the 1,4-thiazepan-5-one and its close

analog 1,4-diazepan-5-one, are of significant interest in medicinal chemistry due to their wide

range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities.[1]

[2][3] Understanding the precise three-dimensional arrangement of atoms within these

molecules is crucial for rational drug design and for elucidating structure-activity relationships.

X-ray crystallography remains the gold standard for providing detailed atomic-level structural

information.[4][5]

This guide provides a comparative overview of the X-ray crystallographic data for two distinct

1,4-diazepan-5-one derivatives, highlighting the structural variations arising from different

substitutions on the core ring. This analysis serves as a valuable resource for researchers

working on the design and synthesis of novel therapeutic agents based on this privileged

scaffold.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two reported 1,4-

diazepan-5-one derivatives, offering a direct comparison of their solid-state structures.
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Parameter

Derivative A: t-3, t-6-

dimethyl-r-2,c-7-diphenyl-

1,4-diazepan-5-one (DIAZ1)

[1][3]

Derivative B: 1-Benzyl-1,4-

diazepan-5-one[6]

Molecular Formula C₂₀H₂₄N₂O C₁₂H₁₆N₂O

Molecular Weight ( g/mol ) 308.42 204.27

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

Unit Cell Dimensions

a (Å) 13.136 (3) 12.602 (3)

b (Å) 15.111 (3) 7.4920 (15)

c (Å) 18.237 (4) 12.824 (3)

β (°) 108.85 (3) 111.00 (3)

Volume (Å³) 3424.1 (12) 1130.3 (4)

Z (Molecules/Unit Cell) 8 4

Temperature (K) 293 (2) 298 (2)

Ring Conformation Chair Chair-like

Analysis of Crystallographic Data:

Both derivatives crystallize in the monoclinic system with the same P2₁/c space group.

However, the presence of two phenyl and two methyl groups in Derivative A leads to a

significantly larger unit cell volume compared to the benzyl-substituted Derivative B.[1][3][6]

The seven-membered diazepine ring in both molecules adopts a chair or chair-like

conformation, a common feature for this type of heterocyclic system.[1][3][6] In Derivative A,

two crystallographically independent molecules are present in the asymmetric unit.[1]

Intermolecular N-H···O hydrogen bonds are a key feature in the crystal packing of both

compounds, leading to the formation of dimers.[1][3][6]
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Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following

sections outline the synthesis and crystallographic analysis procedures for the compared

derivatives.

Synthesis and Crystallization
Derivative A (DIAZ1): The synthesis involves the reaction of the appropriate starting materials

in ethanol. The resulting solid is collected, washed, and dried. Recrystallization from a mixture

of dichloromethane and petroleum ether (60–80°C) yields colorless crystals suitable for X-ray

diffraction.[1]

Derivative B: This compound was synthesized and the resulting residue was recrystallized from

ethyl acetate. Crystals suitable for X-ray analysis were obtained by the slow evaporation of an

ethanol solution.[6]

X-ray Data Collection and Structure Refinement
General Procedure: A suitable single crystal of the compound is mounted on a diffractometer.

X-ray diffraction data is collected at a specific temperature (e.g., 293 K or 298 K) using a

specific radiation source, typically Mo Kα or Cu Kα.[6][7] The collected data is then processed,

and the crystal structure is solved using direct methods and refined by full-matrix least-squares

on F².[6]

For Derivative A (DIAZ1): Data were collected on a BRUKER AXS SMART APEX II CCD

diffractometer. The structure was solved with SHELXS-97 and refined with SHELXL-97. All

non-hydrogen atoms were refined anisotropically.

For Derivative B: An Enraf–Nonius CAD-4 diffractometer was used for data collection.[6] The

structure was solved using SHELXS97 and refined with SHELXL97.[6] Hydrogen atoms were

positioned geometrically and refined using a riding model.[6]

Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining the crystal structure of a

novel small molecule compound.
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Caption: General workflow for small-molecule X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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